molecular formula C9H6N2O3S2 B13142095 2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid CAS No. 21313-30-4

2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid

Cat. No.: B13142095
CAS No.: 21313-30-4
M. Wt: 254.3 g/mol
InChI Key: OGPKLDBXYIZETD-UHFFFAOYSA-N
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Description

2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid is a heterocyclic compound featuring a bithiazole core. Thiazole derivatives, including bithiazoles, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antiviral, and antitumor effects . This compound’s unique structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid typically involves the use of palladium-catalyzed cross-coupling reactions. For instance, starting from 2,4-dibromothiazole, a palladium-catalyzed cross-coupling reaction with an organometallic compound can be employed . The reaction conditions often include the use of a suitable solvent, temperature control, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods optimize the molar ratio between reactants and utilize catalysts such as ZrO2 to achieve high selectivity and conversion rates . This approach is advantageous for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives .

Comparison with Similar Compounds

Properties

CAS No.

21313-30-4

Molecular Formula

C9H6N2O3S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3S2/c1-4(12)7-10-5(2-15-7)8-11-6(3-16-8)9(13)14/h2-3H,1H3,(H,13,14)

InChI Key

OGPKLDBXYIZETD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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